2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine
Description
2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a chloromethyl group at position 2, a fluorine atom at position 3, and a trifluoromethyl group at position 4. This compound serves as a versatile intermediate in agrochemical and pharmaceutical synthesis due to its reactive chloromethyl moiety and electron-withdrawing substituents. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorine atom at position 3 reduces toxicity compared to chloro-substituted analogs . Its molecular formula is C₇H₄ClF₄N (free base), with a molecular weight of 229.56 g/mol (hydrochloride salt: 250.02 g/mol) .
Properties
IUPAC Name |
2-(chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-2-6-5(9)1-4(3-13-6)7(10,11)12/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTKJPFDFOJNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Liquid Phase Halogen Exchange via Anhydrous Hydrogen Fluoride (HF)
The most authoritative and industrially relevant method is a liquid phase halogen exchange reaction starting from 2,3-dichloro-5-(trichloromethyl)pyridine, which is fluorinated to introduce the fluorine atom selectively at the 3-position, converting the trichloromethyl group to trifluoromethyl.
-
- Temperature: 170–200 °C (preferably 180–190 °C)
- Pressure: 200–300 psig (preferably 240–260 psig)
- Reactants: 2,3-dichloro-5-(trichloromethyl)pyridine and anhydrous hydrogen fluoride (HF)
- Catalyst: None required for the fluorination step
- Reaction time: 1–50 hours depending on conditions
- HF feed rate: 0.15 to 0.45 mol/hr/mol starting pyridine (optimal 0.22 to 0.31 mol/hr/mol)
Process description:
The starting dichloropyridine is contacted with anhydrous HF in a pressurized reactor with agitation to maintain homogeneity. The fluorination occurs via halogen exchange, replacing chlorine with fluorine and converting the trichloromethyl substituent to trifluoromethyl.Product isolation:
The trifluoromethylpyridine product, which has a boiling point lower than the reaction temperature, is collected by condensation of vapors.Sequential step:
The 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine can be further converted to 2,3-dichloro-5-(trifluoromethyl)pyridine by reaction with anhydrous HCl at 100–200 °C, optionally in the presence of a Lewis acid catalyst like FeCl3.
Example data from patent CA1199331A:
| Parameter | Value |
|---|---|
| Starting material | 2,3-dichloro-5-(trichloromethyl)pyridine (4.52 mol) |
| Reactor type | Hastelloy C, 1 L, equipped with agitation and condenser |
| Temperature | 186 °C |
| Pressure | 243 psig (1675 kPa) |
| HF feed rate | 20 g/hr (1.00 mol/hr/4.52 mol pyridine) |
| Reaction time | 38 hours |
| Product purity (GLC) | 83.8 wt% 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine |
| Byproduct | 8.0% 2,3-dichloro-5-(trifluoromethyl)pyridine |
| Overall yield | 85% (including second step with FeCl3 catalyst) |
This method is commercially viable, selective, and avoids high-temperature vapor phase fluorination drawbacks such as decomposition and low selectivity.
Halogen Exchange Using Cesium Fluoride (CsF) in Polar Aprotic Solvents
Another method involves nucleophilic halogen exchange using cesium fluoride (CsF) in solvents like dimethyl sulfoxide (DMSO):
-
- Solvent: DMSO (dimethyl sulfoxide)
- Temperature: 120–125 °C
- Reaction time: ~48 hours
- Reagents: CsF (about 50% molar excess), sometimes with K2CO3 to neutralize acids
Process:
CsF acts as a fluoride source to replace chlorine atoms in the pyridine ring. The reaction mixture is stirred under nitrogen atmosphere to maintain anhydrous conditions.Advantages:
This method provides a milder alternative to HF fluorination, avoiding the use of corrosive hydrogen fluoride gas.Limitations:
Longer reaction times and the need for careful control of moisture and acidity.Example:
Preparation of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine by reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with CsF in DMSO at 120 °C for 48 hours with constant stirring.
Chloromethylation of Fluorinated Pyridine Precursors
While direct chloromethylation methods specific to 2-(chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine are less documented in the searched literature, general organic synthesis principles suggest:
- Starting from 3-fluoro-5-(trifluoromethyl)pyridine,
- Chloromethylation can be performed via reaction with formaldehyde and hydrochloric acid or chloromethylating agents under controlled acidic conditions,
- Careful control of regioselectivity is necessary to ensure substitution at the 2-position.
This approach is less common industrially compared to halogen exchange routes due to selectivity challenges.
Summary Table of Key Preparation Methods
| Method | Starting Material | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Liquid phase halogen exchange with HF | 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, 170–200 °C, 200–300 psig, no catalyst | High selectivity, commercial viability | Requires high pressure, corrosive HF |
| CsF fluorination in DMSO | 2,3-dichloro-5-(trifluoromethyl)pyridine | CsF, DMSO, 120–125 °C, 48 h | Milder conditions, no HF needed | Longer reaction time, moisture sensitive |
| Chloromethylation of fluorinated pyridine | 3-fluoro-5-(trifluoromethyl)pyridine | Formaldehyde/HCl or chloromethylating agents | Direct chloromethyl introduction | Regioselectivity challenges, less documented |
Research Findings and Notes
The liquid phase HF fluorination method is well-documented in patents dating back to the 1980s and remains a benchmark for industrial synthesis due to its efficiency and product purity.
The reaction parameters such as temperature, pressure, and HF flow rate critically influence the reaction time and yield.
The sequential use of HCl and Lewis acid catalysts like FeCl3 allows further chlorination steps to modify the pyridine ring as needed.
CsF-based fluorination offers a non-HF alternative but requires longer reaction times and careful handling to avoid moisture contamination.
The trifluoromethyl group is introduced by fluorination of trichloromethyl substituents, a key step that requires controlled conditions to avoid decomposition.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the fluoro or trifluoromethyl groups can lead to the formation of partially or fully hydrogenated derivatives
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions
Major Products
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and hydrogenated pyridine derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of a chloromethyl group and multiple fluorine substituents on a pyridine ring. This configuration enhances its reactivity and makes it suitable for various chemical transformations.
Table 1: Synthesis Overview
| Method | Key Reagents | Conditions | Yield |
|---|---|---|---|
| Direct Fluorination | Anhydrous HF | Low temperature | >97% |
| Halogen Exchange Reaction | 2,3-Dichloro-5-trichloromethylpyridine, HF | 170-200°C, high pressure | Variable |
Applications in Agrochemicals
One of the primary applications of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine is as an intermediate in the synthesis of herbicides and fungicides. For instance, its derivatives have been utilized in the development of new herbicides that exhibit enhanced efficacy against target weeds while minimizing environmental impact .
Case Study: Herbicide Development
A notable case study involved the synthesis of a new herbicide using this compound as a key intermediate. The resulting compound demonstrated significant activity against resistant weed species, showcasing the potential for this pyridine derivative in agrochemical formulations.
Pharmaceutical Applications
In pharmaceuticals, this compound is valuable due to its ability to modify biological activity through fluorination. Trifluoromethyl groups are known to enhance metabolic stability and bioavailability of drug candidates.
Case Study: Drug Candidate Synthesis
Research has indicated that derivatives of this compound have been synthesized for potential use as anti-cancer agents. The incorporation of this compound into drug design has shown promise in improving therapeutic profiles by enhancing selectivity towards cancer cells .
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Key Compounds for Comparison
Reactivity Trends
- Chloromethyl vs. Chloro : The chloromethyl group at position 2 in the target compound enables nucleophilic substitution (e.g., with amines or alcohols), facilitating the synthesis of alkylated derivatives. In contrast, 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine (CAS 72600-67-0) lacks this versatility .
- Fluorine vs. Chlorine at Position 3 : Fluorine substitution reduces mammalian toxicity compared to chlorine, as seen in herbicidal analogs like 2,3-difluoro-5-(trifluoromethyl)pyridine .
- Trifluoromethyl Group : Enhances metabolic stability and binding affinity in bioactive molecules across all analogs .
Biological Activity
2-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. The presence of trifluoromethyl groups is known to enhance the pharmacological properties of compounds, making them more effective in various therapeutic contexts. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The chemical structure of this compound includes a chloromethyl group, a fluorine atom, and a trifluoromethyl group attached to the pyridine ring. This configuration influences its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves halogenation and nucleophilic substitution reactions. A common approach is the reaction of 3-fluoro-5-(trifluoromethyl)pyridine with chloromethyl methyl ether in the presence of a base. This method allows for the introduction of the chloromethyl group while maintaining the integrity of the trifluoromethyl substituent.
Biological Activity
The biological activity of this compound has been studied in various contexts, including:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have been shown to inhibit bacterial growth effectively due to their ability to disrupt cell membrane integrity.
- Anticancer Properties : The compound's ability to inhibit specific kinases involved in cancer progression has been documented. Studies have demonstrated that pyridine derivatives can act as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, a related compound showed IC50 values as low as 0.36 µM against CDK2 .
- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties by inhibiting pathways associated with inflammation. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies
Several studies highlight the biological significance of this compound and its derivatives:
- Anticancer Activity : A study evaluated a series of trifluoromethyl-pyridine derivatives, reporting that compounds similar to this compound demonstrated enhanced selectivity towards cancer cell lines compared to normal cells, indicating potential for targeted cancer therapies .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of fluorinated pyridines, revealing that certain derivatives significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was attributed to their ability to penetrate bacterial membranes more effectively than non-fluorinated counterparts .
- Inflammatory Response Modulation : A recent study explored how similar compounds modulate inflammatory responses in vitro, showing promise for treating chronic inflammatory conditions by downregulating pro-inflammatory cytokines .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(chloromethyl)-3-fluoro-5-(trifluoromethyl)pyridine?
- Methodology :
- Direct chloromethylation : Reacting 3-fluoro-5-(trifluoromethyl)pyridine with formaldehyde and HCl in the presence of ZnCl₂ (Lewis acid catalyst) under reflux conditions .
- Halogen exchange : Substituting bromine or iodine at the 2-position of prefunctionalized pyridines using CuCl or KI/Cl₂ in polar aprotic solvents (e.g., DMF) .
- Multi-step synthesis : Starting from 2-chloro-5-(trifluoromethyl)pyridine, fluorination at the 3-position via Balz-Schiemann reaction, followed by chloromethylation .
- Key considerations : Monitor reaction progress via TLC or GC-MS to avoid over-chlorination.
Q. How is the compound characterized structurally and analytically?
- Techniques :
- NMR : ¹⁹F NMR (δ -60 to -70 ppm for CF₃; δ -110 ppm for 3-F) and ¹H NMR (δ 4.5–5.0 ppm for CH₂Cl) .
- Mass spectrometry : ESI-MS ([M+H]⁺ expected at m/z ≈ 234) with fragmentation patterns confirming the chloromethyl group .
- X-ray crystallography : Resolves steric effects from the trifluoromethyl and chloromethyl groups .
Q. What are the primary reactivity patterns of this compound?
- Nucleophilic substitution : The chloromethyl group reacts with amines (e.g., azetidine) to form pyridylmethylamine derivatives, useful in drug discovery .
- Cross-coupling : Suzuki-Miyaura reactions at the 2-position (chloromethyl as a directing group) with aryl boronic acids .
- Hydrolysis : Under basic conditions, the chloromethyl group converts to hydroxymethyl, enabling further oxidation to carboxylic acids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
